molecular formula C19H16N2O3S B2668184 4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide CAS No. 865659-20-7

4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide

Cat. No.: B2668184
CAS No.: 865659-20-7
M. Wt: 352.41
InChI Key: JNNISYCJILXBNI-UHFFFAOYSA-N
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Description

4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide is a complex organic compound with the molecular formula C19H16N2O3S. It is known for its unique structure, which includes a pyrroloquinoline core fused with a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the aza-Nazarov annulation of α,β-unsaturated isoquinoline ketone with sulfonamide . This reaction is carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce more reduced forms of the compound .

Scientific Research Applications

4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide include other pyrroloquinoline derivatives and benzenesulfonamide compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyrroloquinoline core with a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-15-8-10-16(11-9-15)25(22,23)20-18-5-2-6-19-17(18)12-7-14-4-3-13-21(14)19/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNISYCJILXBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC4=CC=CN4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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